ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the biological target and the structure of the thiophene derivative.
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific biological targets of the compound.
Pharmacokinetics
For example, the presence of an ethyl ester group could potentially enhance the compound’s lipophilicity, which could in turn influence its absorption and distribution
Result of Action
Given the pharmacological properties associated with thiophene derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level. These effects would depend on the specific biological targets of the compound and the nature of its interactions with these targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-26-19(23)16-14-9-4-3-5-10-15(14)27-18(16)20-17(22)12-7-6-8-13(11-12)21(24)25/h6-8,11H,2-5,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYXOUSGGAWPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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